molecular formula C9H7IN2O2 B14085899 3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester

3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester

Cat. No.: B14085899
M. Wt: 302.07 g/mol
InChI Key: DTQMRPNDLMOPCG-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester is a heterocyclic compound that contains both pyridine and pyrrole rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester typically involves the iodination of a pyrrolo[3,2-b]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the pyrrolo[3,2-b]pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[3,2-b]pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the heterocyclic structure play crucial roles in its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylic acid methyl ester is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. This makes it a valuable compound for the development of new pharmaceuticals and chemical probes.

Properties

Molecular Formula

C9H7IN2O2

Molecular Weight

302.07 g/mol

IUPAC Name

methyl 3-iodo-1H-pyrrolo[3,2-b]pyridine-7-carboxylate

InChI

InChI=1S/C9H7IN2O2/c1-14-9(13)5-2-3-11-8-6(10)4-12-7(5)8/h2-4,12H,1H3

InChI Key

DTQMRPNDLMOPCG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=NC=C1)C(=CN2)I

Origin of Product

United States

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